(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide
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Overview
Description
(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with nitro and methyl groups, an ethanimidamide moiety, and a phenoxyacetyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.
Introduction of the ethanimidamide moiety: This step involves the reaction of the pyrazole derivative with an appropriate amidating agent under controlled conditions.
Attachment of the phenoxyacetyl group: The final step involves the esterification or acylation of the intermediate with 3-methylphenoxyacetic acid or its derivatives.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various acylated products.
Scientific Research Applications
(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. The phenoxyacetyl group may enhance the compound’s binding affinity to certain proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Other pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1006994-68-8 |
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Molecular Formula |
C16H19N5O5 |
Molecular Weight |
361.35 g/mol |
IUPAC Name |
[(E)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C16H19N5O5/c1-10-5-4-6-13(7-10)25-9-15(22)26-19-14(17)8-20-12(3)16(21(23)24)11(2)18-20/h4-7H,8-9H2,1-3H3,(H2,17,19) |
InChI Key |
GXKQEVQOKUJPED-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(\CN2C(=C(C(=N2)C)[N+](=O)[O-])C)/N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(CN2C(=C(C(=N2)C)[N+](=O)[O-])C)N |
Origin of Product |
United States |
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